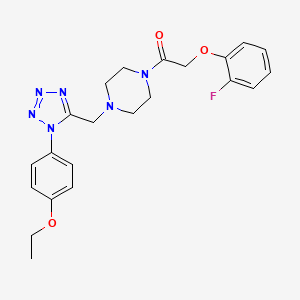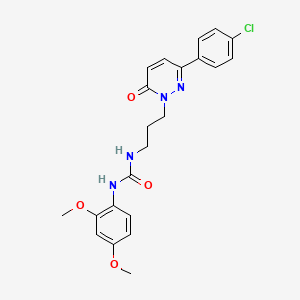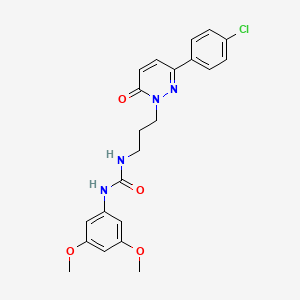
1-(2,5-difluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea
Descripción general
Descripción
1-(2,5-difluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea, also known as DPPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DPPU is a urea derivative that has been synthesized through a specific method and has been found to exhibit unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(2,5-difluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea involves the inhibition of a specific protein, which is involved in the regulation of blood pressure. This compound binds to the protein and prevents its activity, resulting in a decrease in blood pressure. Additionally, this compound has been found to exhibit antioxidant properties, which may be due to its ability to scavenge reactive oxygen species.
Biochemical and Physiological Effects
This compound has been found to exhibit unique biochemical and physiological effects. It has been shown to decrease blood pressure in animal models, indicating its potential use in the treatment of hypertension. Additionally, this compound has been found to exhibit antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,5-difluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and yield. Additionally, this compound has been found to exhibit unique biochemical and physiological effects, which make it a valuable tool for scientific research. However, this compound also has limitations for lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.
Direcciones Futuras
There are several future directions for research on 1-(2,5-difluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea. One potential area of research is the development of this compound derivatives with improved efficacy and specificity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of hypertension and cancer. Finally, this compound's antioxidant properties make it a potential candidate for the prevention of oxidative stress-related diseases, and further research is needed to fully explore this potential application.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. Its synthesis method has been optimized to yield high purity and yield of the compound. This compound has been found to exhibit unique biochemical and physiological effects, including the ability to decrease blood pressure and exhibit antioxidant properties. While this compound has several advantages for lab experiments, its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects. There are several future directions for research on this compound, including the development of this compound derivatives with improved efficacy and specificity, further research on its mechanism of action, and exploration of its potential use in the prevention of oxidative stress-related diseases.
Aplicaciones Científicas De Investigación
1-(2,5-difluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea has been found to exhibit potential applications in scientific research. It has been studied for its ability to inhibit the activity of a specific protein, which is involved in the regulation of blood pressure. This compound has also been studied for its potential use in the treatment of certain types of cancer. Additionally, this compound has been found to have antioxidant properties and has been studied for its potential use in the prevention of oxidative stress-related diseases.
Propiedades
IUPAC Name |
1-(2,5-difluorophenyl)-3-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N4O2/c1-14-3-5-15(6-4-14)18-9-10-20(28)27(26-18)12-2-11-24-21(29)25-19-13-16(22)7-8-17(19)23/h3-10,13H,2,11-12H2,1H3,(H2,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQZDEWDGBCKAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[6-(4-ethoxyphenyl)pyridazin-3-yl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide](/img/structure/B3402224.png)
![1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B3402232.png)
![N-(3-chloro-4-fluorophenyl)-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B3402236.png)
![3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine](/img/structure/B3402256.png)

![N-(2,6-dimethylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B3402269.png)
![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B3402271.png)
![benzo[d][1,3]dioxol-5-yl(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B3402273.png)


![(E)-1-allyl-2-styryl-1H-benzo[d]imidazole](/img/structure/B3402301.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea](/img/structure/B3402313.png)
